GNE-140 racemic
Overview
Description
GNE-140 racemic is a novel potent lactate dehydrogenase (LDHA) inhibitor . It is used for research purposes only .
Molecular Structure Analysis
The molecular formula of this compound is C25H23ClN2O3S2 . The exact mass is 498.08 and the molecular weight is 499.04 .Chemical Reactions Analysis
In lyophilized form, this compound is stable. In solution, it should be stored at -20ºC and used within a certain period to prevent loss of potency . It’s recommended to avoid multiple freeze/thaw cycles .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO . The chemical should be stored lyophilized at -20ºC .Scientific Research Applications
1. Cancer Research
GNE-140 racemic has been a focus in cancer research due to its role in metabolic reprogramming in tumors. One study highlighted its use as an inhibitor of lactate dehydrogenase (LDHA) in tumor growth in vitro and in vivo. Specifically, in pancreatic cells, GNE-140's LDHA inhibition affected global metabolism and could be combined with other inhibitors to target mitochondrial or AMPK-S6K signaling pathways, potentially broadening its clinical utility and reducing resistance to LDHA inhibition (Boudreau et al., 2016).
2. Breast Cancer Research
GNE-140 has been researched for its effects on breast cancer cells. A study on MDA-MB-231 triple-negative breast cancer cells found that GNE-140 fully blocked lactic acid production, impacting glucose utilization and glycolytic pathway. While it didn't affect cell viability or energy production, it did result in decreased cell division. The study suggests an unknown link between LDH enzyme activity and cell cycle progression, independent of lactic acid (Mazzio et al., 2021).
3. Glioma Research
In the context of murine gliomas, research on GNE-140 revealed that its inhibition of LDH-A could unexpectedly increase the aggressiveness of certain gliomas, suggesting that metabolic-inhibition treatment strategies need careful assessment. This highlights the complex metabolic interactions between tumor cells and their environment (Maeda et al., 2022).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
GNE-140 racemic interacts with the enzyme lactate dehydrogenase A (LDHA), inhibiting its function . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and is believed to be the major enzyme responsible for the conversion of pyruvate to lactate . The interaction between this compound and LDHA is crucial in biochemical reactions, particularly in the metabolic pathway of glycolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In MIA PaCa-2 human pancreatic cells, LDHA inhibition by this compound rapidly affected global metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with LDHA, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts the metabolic pathway of glycolysis .
Temporal Effects in Laboratory Settings
In MIA PaCa-2 human pancreatic cells, cell death only occurred after 2 days of continuous LDHA inhibition by this compound . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher oral doses, ranging from 50 to 200 mg/kg, this compound displays greater exposure .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycolysis . It interacts with the enzyme LDHA, which is a key enzyme in this pathway .
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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